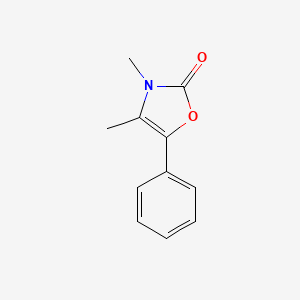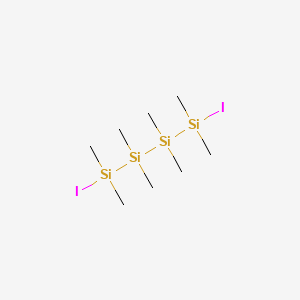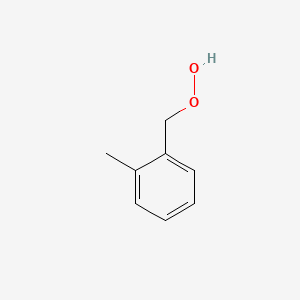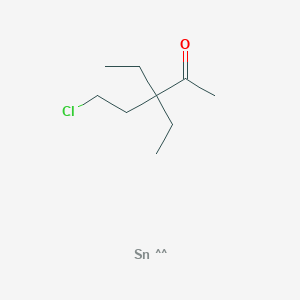
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, typically involves the reaction of ephedrine or pseudoephedrine with aldehydes. For instance, the reaction of pseudoephedrine with formaldehyde in an alkaline medium can yield the desired oxazolone derivative . The reaction conditions often include refluxing in anhydrous solvents such as benzene or acetonitrile to facilitate the formation of the oxazolone ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can react with nucleophiles such as anilines and pyridines, leading to the formation of substituted oxazolones.
Oxidation and Reduction Reactions: The oxazolone ring can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like anilines and pyridines in solvents such as acetonitrile at low temperatures (e.g., 5°C) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and their corresponding oxidized or reduced derivatives .
Scientific Research Applications
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as therapeutic agents due to their biological activity.
Materials Science: The unique structural properties of oxazolones make them suitable for use in the development of advanced materials.
Analytical Chemistry: Oxazolones are used as intermediates in the synthesis of various analytical reagents.
Mechanism of Action
The mechanism by which 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . These interactions are crucial for its biological activity and its role in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)-3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine: This compound shares a similar oxazolidine ring structure but with a pyridyl substituent.
2-Chloro-3,4-Dimethyl-5-Phenyl-1,3,2-Oxazaphospholidine: Another related compound with a phospholidine ring.
Uniqueness
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, is unique due to its specific substitution pattern and the resulting chemical reactivity. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .
Properties
CAS No. |
54026-27-6 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3,4-dimethyl-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
ORJYQENMECHTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)



![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)


![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
